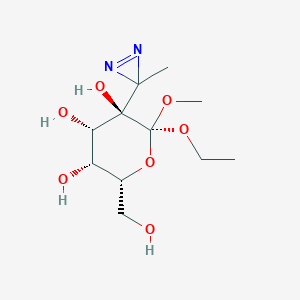
9-Metilhipoxantina
Descripción general
Descripción
9-Methylhypoxanthine, also known as 9-methylxanthine, is a naturally occurring xanthine derivative found in various plant species, such as tea, coffee, and cocoa. It is a methylated form of the purine base hypoxanthine and belongs to the same family of compounds as caffeine and theobromine. In recent years, 9-methylhypoxanthine has gained attention for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Aplicaciones Científicas De Investigación
Estudios de Desactivación del Estado Excitado Ultra Rápido
La 9-Metilhipoxantina se ha utilizado en estudios que investigan la desactivación del estado excitado ultrarrápido . Estos estudios involucran cálculos de dinámica de salto de superficie ab initio utilizando un enfoque combinado de mecánica cuántica/mecánica molecular . Se predice que la vida útil del estado S1 de this compound en solución acuosa es de 115,6 fs, ligeramente más larga que en la fase gaseosa (88,8 fs), lo que sugiere que el agua del solvente no tiene una influencia significativa en la vida útil del estado excitado de this compound .
Investigación de Ácidos Nucleicos
Estudios de Metilación del ADN: Los investigadores utilizan la this compound como sustrato para las enzimas involucradas en la metilación del ADN, un proceso crucial para la regulación genética y el desarrollo. Al estudiar la interacción de estas enzimas con la this compound, los científicos pueden obtener información sobre los mecanismos de metilación del ADN y su posible papel en enfermedades como el cáncer.
Estudios de Modificación del ARN: La this compound también se puede incorporar a las moléculas de ARN a través de ciertas modificaciones. Estudiar la presencia y función de estas modificaciones ayuda a los investigadores a comprender cómo se regula la estructura y función del ARN, lo que podría llevar a nuevas vías para el desarrollo terapéutico.
Estudios de Enzimas
Ensayos de Actividad Enzimática: Los investigadores pueden utilizar la this compound como sustrato para enzimas como la xantina oxidasa y la guanina desaminasa para evaluar su actividad y función. Esta información es crucial para comprender las vías del metabolismo de las purinas e identificar posibles objetivos farmacológicos.
Estudios de Inhibición Enzimática: La this compound también se puede utilizar para desarrollar y probar inhibidores para enzimas específicas involucradas en el metabolismo de las purinas. Estos inhibidores pueden ser herramientas valiosas para estudiar el papel de estas enzimas en diversas enfermedades y potencialmente conducir al desarrollo de nuevas estrategias terapéuticas.
Estudios de Señalización Celular
Investigaciones recientes sugieren que la this compound podría desempeñar un papel en las vías de señalización celular. Los estudios indican que la this compound puede interactuar con ciertos receptores y moléculas de señalización, lo que potencialmente influye en procesos celulares como la proliferación y diferenciación celular. Sin embargo, esta área de investigación aún se encuentra en sus primeras etapas, y se necesita más investigación para comprender el papel específico de la this compound en la señalización celular.
Direcciones Futuras
Mecanismo De Acción
9-Methylhypoxanthine, also known as 9-methyl-9H-purin-6-ol, is a methylated derivative of hypoxanthine . This article will cover the compound’s target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
It has been observed to interact with metal fragments such as pt (ii)-180° and pd (ii)-90°
Mode of Action
It has been observed to undergo stepwise coordination with pt (ii)-180° and pd (ii)-90° metal fragments, forming a closed octadecanuclear pt6pd12 cluster . This suggests that the compound may interact with its targets through coordination chemistry.
Result of Action
It has been observed to undergo ultrafast excited-state deactivation in aqueous solution . This suggests that the compound may have photophysical properties that could potentially influence its biological activity.
Action Environment
The action environment can significantly influence the activity of 9-Methylhypoxanthine. For instance, it has been observed that the excited-state lifetime of 9-Methylhypoxanthine in aqueous solution is slightly longer than that in the gas phase . This suggests that solvent water may influence the photophysical behavior of this compound.
Propiedades
IUPAC Name |
9-methyl-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESGUQRDJASXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236361 | |
| Record name | 9-Methylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875-31-0 | |
| Record name | 1,9-Dihydro-9-methyl-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylhypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 875-31-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-9H-purin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Imidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B56571.png)









